2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide
Description
This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. Key structural features include:
- A 5-acetyl-6-methyl-2-thioxo substituent on the tetrahydropyrimidine ring.
- A 2-methoxyphenoxy group linked to the tetrahydropyrimidine via a methylene bridge.
- An acetohydrazide moiety at the terminal position.
Synthetic routes for similar compounds often involve Biginelli-like multicomponent reactions or hydrazide coupling, as seen in and .
Properties
IUPAC Name |
2-[4-(5-acetyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-8-14(9(2)21)15(19-16(25)18-8)10-4-5-11(12(6-10)23-3)24-7-13(22)20-17/h4-6,15H,7,17H2,1-3H3,(H,20,22)(H2,18,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPQOFSILQCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)NN)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazoles with thiazoles and thiophene derivatives. Various methods have been employed to optimize yields and purity. For instance, a common synthetic route involves using specific reagents under controlled conditions to facilitate the formation of the desired heterocyclic structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant inhibitory effects on various cancer cell lines including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at different phases, primarily through the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation, and their inhibition is a potential strategy for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituents on the benzothiazole ring can enhance potency against specific targets.
- Chlorine substitution on the thiophene ring has been associated with improved antibacterial activity.
Case Studies
- Anticancer Efficacy : A study demonstrated that a related benzothiazole derivative exhibited an IC50 value of 0.004 μM against T-cell proliferation, indicating high potency in inhibiting cancer cell growth .
- Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and showed IC50 values in the low micromolar range, suggesting significant antimicrobial activity .
Data Summary
Scientific Research Applications
The compound 2-[4-(5-Acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, focusing on medicinal chemistry, biological evaluations, and synthetic methodologies.
Anticancer Activity
Research has indicated that compounds derived from tetrahydropyrimidine structures exhibit significant anticancer properties. Studies have synthesized various derivatives of tetrahydropyrimidines, including the compound , which were evaluated for their cytotoxic effects against different cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of breast and colon cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Tetrahydropyrimidine derivatives are known to possess broad-spectrum antimicrobial properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound may exhibit similar properties due to its structural analogies with other effective antimicrobial agents .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of tetrahydropyrimidine derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure suggests that it may possess significant antioxidant activity, which warrants further investigation through assays designed to measure free radical scavenging capabilities .
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common synthetic pathways include:
- Formation of Tetrahydropyrimidine Core : This is achieved through cyclocondensation reactions involving urea or thiourea derivatives with aldehydes or ketones.
- Acetylation : The introduction of an acetyl group can be performed using acetyl chloride or acetic anhydride under basic conditions.
- Hydrazide Formation : The final step involves reacting the intermediate with hydrazine derivatives to yield the hydrazide functionality.
These synthetic routes not only provide the target compound but also allow for the exploration of various substituents that can enhance biological activity .
Case Study 1: Anticancer Evaluation
A study evaluated a series of tetrahydropyrimidine derivatives for anticancer activity against human cancer cell lines. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, a library of tetrahydropyrimidine derivatives was screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain modifications to the tetrahydropyrimidine core significantly enhanced antibacterial activity, indicating a potential pathway for drug development based on these compounds .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares key structural elements and molecular properties:
Key Observations :
- The acetohydrazide group in the target compound distinguishes it from ester derivatives (e.g., ethyl carboxylates in ), which are more lipophilic .
- The 2-thioxo moiety may enhance hydrogen bonding and enzyme inhibition compared to 2-oxo analogs, as seen in docking studies () .
- Substitutions on the phenyl ring (e.g., 2-methoxy in the target vs. 2-fluoro in ) influence electronic effects and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
